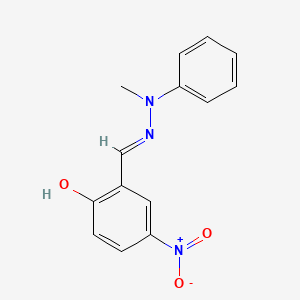
2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid with a molecular weight of 298.28 g/mol and a melting point of 195-198°C. This compound is commonly referred to as HNBH and has been used in various studies due to its ability to form coordination compounds with metal ions.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone is not fully understood. However, it is believed to form coordination complexes with metal ions by coordinating with the lone pair of electrons on the nitrogen atom of the hydrazone group. These metal complexes have been shown to exhibit various biological activities.
Biochemical and Physiological Effects
Studies have shown that metal complexes of 2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone exhibit various biological activities such as antimicrobial, anticancer, and antioxidant properties. These metal complexes have also been shown to exhibit enzyme inhibition activity and have been studied for their potential use as enzyme inhibitors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone in lab experiments include its ability to form coordination complexes with metal ions, which can be used for various biological applications. The compound is also relatively easy to synthesize and purify. However, the limitations of using this compound include its potential toxicity and the limited information available on its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone. One potential area of research is the development of new metal complexes for use as catalysts or sensors. Another potential area of research is the investigation of the compound's potential use as an enzyme inhibitor for the treatment of various diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and methyl(phenyl)hydrazine. The reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is then purified using recrystallization techniques.
Aplicaciones Científicas De Investigación
2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone has been used in various scientific studies due to its ability to form coordination compounds with metal ions. These metal complexes have been studied for their potential use as catalysts, antimicrobial agents, and as sensors for detecting metal ions in biological samples.
Propiedades
IUPAC Name |
2-[(E)-[methyl(phenyl)hydrazinylidene]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-16(12-5-3-2-4-6-12)15-10-11-9-13(17(19)20)7-8-14(11)18/h2-10,18H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHPHMNXKNGHBB-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(allyloxy)phenyl]-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5974043.png)
![N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine](/img/structure/B5974059.png)

![5-[(4-methylbenzoyl)amino]-1-phenyl-N,N-dipropyl-1H-pyrazole-4-carboxamide](/img/structure/B5974066.png)

![2-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5974081.png)
![2-(dimethylamino)-7-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5974082.png)
![3-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylpropanamide](/img/structure/B5974090.png)

![2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5974105.png)
![2-adamantyl[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B5974107.png)
![(3,5-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5974138.png)

![5-{[(4-chlorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5974158.png)